molecular formula C14H15O2PS2 B15176741 Dibenzyl hydrogen dithiophosphate CAS No. 54548-23-1

Dibenzyl hydrogen dithiophosphate

Cat. No.: B15176741
CAS No.: 54548-23-1
M. Wt: 310.4 g/mol
InChI Key: OKYYRDLXAQOHGD-UHFFFAOYSA-N
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Description

Dibenzyl hydrogen dithiophosphate is an organophosphorus compound with the molecular formula C14H15O2PS2. It is known for its unique chemical properties and applications in various scientific fields. This compound is characterized by its sulfur and phosphorus atoms, which contribute to its reactivity and utility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibenzyl hydrogen dithiophosphate can be synthesized through the reaction of dibenzyl chloride with hydrogen sulfide in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using specialized reactors. The process is optimized to achieve high yields and purity, with continuous monitoring to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Dibenzyl hydrogen dithiophosphate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

  • Substitution: Nucleophiles such as amines or alcohols can participate in substitution reactions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of dibenzyl dithiophosphate oxide.

  • Reduction: Reduction reactions can produce dibenzyl dithiophosphine.

  • Substitution: Substitution reactions can yield various substituted dithiophosphates depending on the nucleophile used.

Scientific Research Applications

Dibenzyl hydrogen dithiophosphate has several applications in scientific research, including:

  • Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial properties.

  • Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.

  • Industry: It is utilized in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism by which dibenzyl hydrogen dithiophosphate exerts its effects involves its interaction with molecular targets and pathways. The sulfur and phosphorus atoms play a crucial role in its reactivity, allowing it to participate in various biochemical processes.

Comparison with Similar Compounds

Dibenzyl hydrogen dithiophosphate is unique compared to other similar compounds due to its specific structure and reactivity. Some similar compounds include:

  • Dibenzyl dithiophosphate oxide

  • Dibenzyl dithiophosphine

  • Substituted dithiophosphates

These compounds share similarities in their chemical composition but differ in their reactivity and applications.

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Properties

CAS No.

54548-23-1

Molecular Formula

C14H15O2PS2

Molecular Weight

310.4 g/mol

IUPAC Name

benzylsulfanyl-hydroxy-phenylmethoxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C14H15O2PS2/c15-17(18,16-11-13-7-3-1-4-8-13)19-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,15,18)

InChI Key

OKYYRDLXAQOHGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COP(=S)(O)SCC2=CC=CC=C2

Origin of Product

United States

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